2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide
Overview
Description
2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide is a chemical compound with a complex structure that includes a pyridazine ring, a chloro substituent, and a dimethylaminoethyl group
Preparation Methods
The synthesis of 2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The reaction conditions often include the use of chlorinating agents to introduce the chloro substituent and amination reactions to attach the dimethylaminoethyl group. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential, and studies are conducted to explore its efficacy and safety.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide stands out due to its unique combination of functional groups and chemical properties. Similar compounds include other pyridazine derivatives with different substituents, which may have varying degrees of reactivity and applications.
Properties
IUPAC Name |
2-(3-chloro-6-oxopyridazin-1-yl)-N-[2-(dimethylamino)ethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O2/c1-14(2)6-5-12-9(16)7-15-10(17)4-3-8(11)13-15/h3-4H,5-7H2,1-2H3,(H,12,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOBNNLRSCQYAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CN1C(=O)C=CC(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601161403 | |
Record name | 3-Chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1(6H)-pyridazineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601161403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
805187-00-2 | |
Record name | 3-Chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1(6H)-pyridazineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=805187-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1(6H)-pyridazineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601161403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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